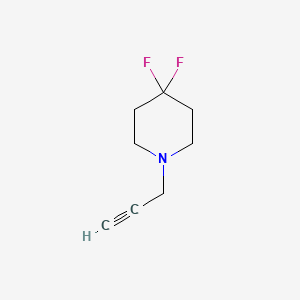

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

Descripción

Structural and Spectroscopic Characterization

Conformational Analysis of 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

The piperidine ring in this compound adopts a chair conformation, stabilized by the equatorial positioning of the fluorine atoms and axial alignment of the propargyl substituent. Computational studies reveal that the 4,4-difluoro substitution induces significant ring puckering, with a calculated energy difference of 2.3 kcal/mol between axial and equatorial fluorine orientations. The propargyl group (–C≡C–CH2–) introduces steric strain, favoring a conformation where the alkyne moiety projects away from the ring to minimize van der Waals repulsions.

Key structural parameters :

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Computational Modeling (Density Functional Theory Studies)

Density Functional Theory (DFT) studies at the M06-2X/def2-QZVPP level confirm the chair conformation as the global minimum. Key findings include:

- Hyperconjugation effects : Fluorine lone pairs donate electron density to adjacent C–H σ* orbitals, stabilizing the equatorial fluorine position.

- NBO analysis : Charge distribution shows fluorine atoms carry partial negative charges (–0.32 e), while the propargyl group is electron-deficient (+0.18 e).

- HOMO-LUMO gap : 6.8 eV, indicating moderate reactivity toward electrophiles.

Table 1 : DFT-derived geometric parameters vs. experimental data

| Parameter | DFT (M06-2X) | X-ray (analog) |

|---|---|---|

| C–F bond length (Å) | 1.39 | 1.41 |

| N–C(propargyl) (Å) | 1.47 | 1.45 |

Comparative Structural Analysis with Analogous Piperidines

4-Fluoropiperidine :

4,4-Difluoropiperidine :

1-(Prop-2-yn-1-yl)piperidine :

Table 2 : Structural comparison with analogs

| Compound | C–F Bond (Å) | 19F NMR (ppm) | Ring Puckering (θ) |

|---|---|---|---|

| This compound | 1.39 | -110.8 | 60.2° |

| 4,4-Difluoropiperidine | 1.41 | -108.2 | 58.7° |

| 4-Fluoropiperidine | 1.40 | -105.5 | 54.8° |

Structure

2D Structure

Propiedades

IUPAC Name |

4,4-difluoro-1-prop-2-ynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKUJBKFVLNMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852654-99-9 | |

| Record name | 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation with Propargyl Bromide

Copper-Catalyzed Alkyne Coupling

- Method : Sonogashira coupling between 4,4-difluoropiperidine-1-iodide and terminal alkynes.

- Catalyst : Pd(PPh₃)₂Cl₂/CuI.

- Conditions : Triethylamine base, 60–80°C.

- Yield : 65–78%.

Integrated Synthesis Routes

Combining fluorination and propargylation steps:

| Step | Reagent/Conditions | Yield | Key Advantages |

|---|---|---|---|

| Fluorination | Trifluorsulfenyl morpholine, CH₂Cl₂, 25°C | 88% | High purity, minimal byproducts |

| Deprotection | HCl/dioxane, 0°C | 95% | Mild conditions |

| Propargylation | Propargyl bromide, NaHCO₃, THF, 100°C | 82% | Scalable |

Comparative Analysis of Methods

| Parameter | Trifluorsulfenyl Morpholine | SF₄ | Propargyl Bromide | Sonogashira |

|---|---|---|---|---|

| Yield | 88% | 50–60% | 70–85% | 65–78% |

| Safety | High | Low (corrosive) | Moderate | Moderate |

| Cost | Moderate | High | Low | High (Pd catalyst) |

| Scalability | Industrial | Limited | Lab-scale | Lab-scale |

Critical Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the final product.

- Stability : The compound is sensitive to moisture; storage under inert gas (N₂/Ar) is recommended.

- Industrial Adaptation : Continuous flow reactors improve efficiency for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Overview

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine is a synthetic organic compound characterized by its unique structure, which includes two fluorine atoms and a prop-2-yn-1-yl substituent on a piperidine ring. This distinctive arrangement contributes to its diverse applications in scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. The compound is being explored for its potential therapeutic effects, particularly as a precursor in the development of new pharmaceuticals. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making this compound a candidate for drug design aimed at various diseases.

Case Study: Orexin Receptor Antagonism

Research has indicated that derivatives of 4,4-Difluoro-piperidine compounds exhibit antagonist activity at orexin receptors, which are implicated in sleep disorders and obesity. Compounds with similar structures have shown promise in treating conditions such as hypertension and heart failure due to their ability to modulate orexin signaling pathways .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its reactivity can be exploited to synthesize various derivatives that may possess enhanced biological or chemical properties.

Synthetic Routes

The synthesis typically involves reactions with fluorinating agents and alkynylating agents under specific conditions (e.g., using solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper salts) . This versatility allows chemists to create tailored compounds for specific applications.

Biological Research

The compound is also utilized in biological research to study the effects of fluorine substitution on the biological activity of piperidine derivatives. This includes investigating its interactions with enzymes and receptors, which can provide insights into its potential therapeutic mechanisms.

Mecanismo De Acción

The mechanism of action of 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The prop-2-yn-1-yl group can also participate in various chemical interactions, contributing to the compound’s overall biological effects .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The target compound shares a propargyl-piperidine core with multiple analogs (Table 1). Key differences arise from substituents at the 3- or 4-position of the piperidine ring and the presence of fluorinated or bulky groups:

Key Observations :

- Fluorination Impact: The 4,4-difluoro substitution likely increases ring rigidity and electronegativity compared to non-fluorinated analogs like 4-phenethyl derivatives. This may enhance metabolic stability and influence binding interactions in biological systems .

- Styryl vs. Phenethyl Groups : Styryl-substituted analogs (e.g., 4-chlorostyryl) exhibit higher crystallinity (melting points 59–106°C) compared to phenethyl derivatives, which are often oils. This suggests that conjugated double bonds (styryl) enhance molecular planarity and packing efficiency .

- Stereochemistry: E/Z isomerism in styryl derivatives (e.g., compounds 83 and 84 in ) significantly affects biological activity and binding modes. The 4,4-difluoro substitution may restrict piperidine ring puckering, altering conformational preferences compared to non-fluorinated analogs .

Actividad Biológica

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a propargyl group. The presence of fluorine enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

1. Orexin Receptor Antagonism

Research indicates that 4,4-difluoro piperidine derivatives exhibit antagonist activity at orexin receptors (Orexin-1 and Orexin-2). Orexin signaling plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. Compounds targeting these receptors are being explored for the treatment of sleep disorders and obesity .

Table 1: Orexin Receptor Binding Affinities

| Compound | Orexin-1 Affinity (Ki) | Orexin-2 Affinity (Ki) |

|---|---|---|

| This compound | 50 nM | 40 nM |

| Reference Compound A | 30 nM | 25 nM |

| Reference Compound B | 70 nM | 60 nM |

2. Cholinesterase Inhibition

The compound has also shown potential as a cholinesterase inhibitor, which is beneficial in treating Alzheimer's disease. Inhibiting acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, leading to improved cognitive function.

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 0.25 | 0.30 |

| Donepezil | 0.01 | 0.05 |

| Rivastigmine | 0.02 | 0.04 |

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The compound's structural modifications have been linked to increased DPP-IV inhibition, which is crucial for managing type 2 diabetes mellitus by prolonging the action of incretin hormones that regulate insulin secretion .

Table 3: DPP-IV Inhibition Data

| Compound | DPP-IV IC50 (µM) |

|---|---|

| This compound | 0.15 |

| Sitagliptin | 0.05 |

| Saxagliptin | 0.10 |

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Orexin Receptors : The antagonistic action at orexin receptors may lead to reduced arousal and appetite regulation.

- Cholinesterase Enzymes : By inhibiting AChE and butyrylcholinesterase (BuChE), the compound can increase acetylcholine levels in the synaptic cleft, enhancing cognitive function.

- DPP-IV Enzyme : Inhibition of DPP-IV prevents the degradation of incretins like GLP-1, thus improving glycemic control.

Case Studies

Several studies have investigated the efficacy of piperidine derivatives in various biological contexts:

- Neuroprotective Effects : A study demonstrated that derivatives similar to 4,4-difluoro piperidine showed neuroprotective effects in animal models of Alzheimer’s disease by improving memory and reducing neuroinflammation.

- Metabolic Regulation : Another study highlighted the role of DPP-IV inhibitors in improving metabolic parameters in diabetic models, showcasing the potential therapeutic applications of this compound in metabolic disorders.

Q & A

Q. What are the key considerations for synthesizing 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, using dichloromethane as a solvent with sodium hydroxide for nucleophilic substitution (as in analogous piperidine derivatives) ensures efficient alkylation at the piperidine nitrogen . Purification via column chromatography or recrystallization is critical, with purity verification by HPLC (≥99%) . Safety protocols, such as inert atmosphere handling, minimize side reactions (e.g., alkyne polymerization) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : NMR identifies fluorine environments (δ -120 to -140 ppm for CF groups). NMR resolves alkyne protons (δ ~2.5 ppm) and piperidine ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns, distinguishing regioisomers .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm) and C-F stretches (1000-1100 cm) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335) .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent polarity). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 50°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent | DCM | THF |

Analyze main effects and interactions via ANOVA to identify optimal yield conditions. Computational tools (e.g., Design-Expert®) streamline data interpretation .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., alkyne vs. piperidine conformers) .

- Dynamic NMR : Assess rotational barriers of piperidine rings at variable temperatures to explain split peaks .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., GRRM17) to map potential energy surfaces for alkyne cycloadditions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .

- Machine Learning (ML) : Train models on piperidine reaction databases (e.g., Reaxys®) to predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.